(R)-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride
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Overview
Description
®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride is a chemical compound that features a fluoropyridine moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including nucleophilic substitution reactions on pyridine derivatives.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Fluoropyridine and Piperazine: The final step involves coupling the fluoropyridine moiety with the piperazine ring under suitable reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the fluoropyridine moiety, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different substituents on the pyridine ring.
Scientific Research Applications
®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, while the piperazine ring may modulate the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorinated aromatic ring and is used in medicinal chemistry.
Fluoropyridines: These compounds share the fluoropyridine moiety and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride is unique due to the combination of the fluoropyridine and piperazine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and other scientific research fields .
Properties
Molecular Formula |
C10H15ClFN3 |
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Molecular Weight |
231.70 g/mol |
IUPAC Name |
(3R)-1-(3-fluoropyridin-4-yl)-3-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14FN3.ClH/c1-8-7-14(5-4-13-8)10-2-3-12-6-9(10)11;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
KGOMBLCWLIXQNF-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=C(C=NC=C2)F.Cl |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=NC=C2)F.Cl |
Origin of Product |
United States |
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